molecular formula C9H7FO3 B13882945 3-(3-Fluorophenyl)-3-oxopropanoic acid

3-(3-Fluorophenyl)-3-oxopropanoic acid

Cat. No.: B13882945
M. Wt: 182.15 g/mol
InChI Key: LUEQCQBQTZGUFD-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7FO3 It is characterized by the presence of a fluorophenyl group attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-3-oxopropanoic acid typically involves the reaction of 3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then decarboxylated to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-3-oxopropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(3-Fluorophenyl)-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylacetic acid
  • 3-Fluorophenylpropionic acid
  • 3-Fluorophenylboronic acid

Comparison

3-(3-Fluorophenyl)-3-oxopropanoic acid is unique due to the presence of both a fluorophenyl group and a ketone group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

Biological Activity

3-(3-Fluorophenyl)-3-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and applications in research and medicine, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a fluorinated phenyl group attached to a ketone functional group , which contributes to its reactivity and interaction with biological targets. The presence of the fluorine atom enhances its binding affinity due to electronic effects, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors . The fluorine atom in the meta position increases the compound's ability to form strong interactions, potentially leading to inhibition or modulation of enzyme activity. The oxopropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound shows potential as an agonist for specific G protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes .

Study 1: GPR88 Agonist Activity

A study focused on the synthesis and evaluation of compounds related to this compound demonstrated its potential as a GPR88 agonist. The research indicated that agonists derived from this scaffold could significantly reduce voluntary alcohol consumption in animal models, suggesting therapeutic applications for treating alcohol use disorders .

Study 2: Enzyme Interaction

Another investigation explored the interaction of this compound with aldehyde dehydrogenase enzymes. The findings revealed that the compound could inhibit these enzymes, which play a role in detoxification processes within the body. This inhibition may have implications for drug metabolism and efficacy .

Data Table: Biological Activity Summary

Biological Activity Description Reference
Enzyme InhibitionInhibits aldehyde dehydrogenase, affecting metabolic pathways
GPR88 AgonistModulates receptor activity linked to CNS disorders
Interaction with EnzymesForms covalent bonds with nucleophilic sites on proteins

Applications in Research and Medicine

The unique properties of this compound make it valuable in several fields:

  • Medicinal Chemistry : As a precursor for developing anti-inflammatory and analgesic drugs.
  • Chemical Synthesis : Used as a building block for creating more complex organic molecules.
  • Pharmaceutical Development : Investigated for potential therapeutic roles in treating various diseases, including CNS disorders.

Properties

Molecular Formula

C9H7FO3

Molecular Weight

182.15 g/mol

IUPAC Name

3-(3-fluorophenyl)-3-oxopropanoic acid

InChI

InChI=1S/C9H7FO3/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)

InChI Key

LUEQCQBQTZGUFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CC(=O)O

Origin of Product

United States

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